2,4,6-Trimethylbenzeneamine-d11
Description
Properties
CAS No. |
1126138-13-3 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
146.277 |
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |
InChI Key |
KWVPRPSXBZNOHS-JXCHDVSKSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N)C |
Synonyms |
2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 2,4,6 Trimethylbenzeneamine D11
Precursor Synthesis and Deuteration Pathways for Aromatic Systems
The most common route to 2,4,6-Trimethylbenzeneamine-d11 involves a two-step process starting from a fully deuterated precursor: the nitration of Mesitylene-d12 followed by the reduction of the resulting nitro compound. wikipedia.org
Nitration of Deuterated Mesitylene (B46885) Precursors
The synthesis begins with Mesitylene-d12 (1,3,5-trimethylbenzene-d12), a deuterated derivative of mesitylene where all twelve hydrogen atoms (nine on the methyl groups and three on the aromatic ring) are replaced with deuterium (B1214612). smolecule.comguidechem.com This precursor is essential for achieving the desired d11-labeling in the final product.
The nitration of Mesitylene-d12 introduces a nitro group (NO₂) onto the aromatic ring, yielding 2-Nitromesitylene-d11 (1,3,5-trimethyl-2-nitrobenzene-d11). nih.gov This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid) or nitric acid in acetic anhydride. rushim.ruorgsyn.orgchemicalbook.com The reaction conditions, such as temperature, must be carefully controlled to ensure selective mononitration and to prevent oxidation of the methyl groups. orgsyn.orgchemicalbook.com Studies on the nitration of mesitylene and related compounds have been extensive, providing a solid foundation for adapting these methods to deuterated analogues. rushim.rupsu.edu The reaction proceeds smoothly, with the deuterium atoms on the ring and methyl groups remaining intact, leading to the formation of the d11-nitroaromatic intermediate.
Catalytic Hydrogenation-Deuteration for Amine Formation
The subsequent step is the reduction of the nitro group in 2-Nitromesitylene-d11 to an amine (NH₂) group, forming the target compound, this compound. medchemexpress.comcymitquimica.com Catalytic hydrogenation is a widely used and efficient method for this transformation. google.com
Various catalysts can be employed, with nickel-based catalysts (e.g., Raney Nickel) and precious metal catalysts (e.g., Palladium on carbon, Platinum) being common choices. google.comgoogle.com The reduction is typically performed under a hydrogen (H₂) atmosphere. In this specific synthesis, the goal is to reduce the nitro group without affecting the deuterium labels on the rest of the molecule. Therefore, the process is a standard hydrogenation of a deuterated precursor. The term "hydrogenation-deuteration" can sometimes refer to processes where deuterium is introduced during the reduction step, for instance by using deuterium gas (D₂), but that is not the primary strategy for obtaining this compound from a d11-nitro precursor. google.com The efficiency of the reduction can be high, with yields often exceeding 95%. google.com
Advanced Synthetic Approaches for Deuterium Integration
Beyond the standard nitration-reduction sequence of a pre-deuterated starting material, advanced methods focusing on direct deuterium incorporation offer alternative pathways. These often involve hydrogen/deuterium (H/D) exchange reactions.
Hydrogen/Deuterium Exchange Reactions for Aromatic and Methyl Protons
Hydrogen/deuterium exchange (HDX) is a powerful technique for introducing deuterium into organic molecules. mdpi.com This can be achieved under acidic, basic, or metal-catalyzed conditions. mdpi.comnih.gov
Acid-Catalyzed Exchange: Strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), can facilitate the exchange of aromatic protons for deuterons. For mesitylene, this can be an effective way to deuterate the aromatic ring positions. psu.edu
Metal-Catalyzed Exchange: Heterogeneous catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are highly effective for H/D exchange using D₂O as the deuterium source. researchgate.net Research has shown that platinum catalysts tend to favor deuteration of aromatic positions, while palladium catalysts often show a preference for benzylic (methyl) positions. researchgate.netresearchgate.net By selecting the appropriate catalyst and reaction conditions (temperature, time), a high degree of deuteration on both the aromatic ring and the methyl groups of mesitylene can be achieved to generate the Mesitylene-d12 precursor. researchgate.net
Regioselective Deuteration Techniques for Specific Isotopic Enrichment
While the synthesis of this compound requires near-complete deuteration, the principles of regioselective deuteration are critical for preparing specific isotopologues or for optimizing the synthesis of the fully deuterated version.
Regioselectivity in H/D exchange can be controlled by the choice of catalyst and reaction conditions. For example, Pd/C catalysis can be used for the selective deuteration of benzylic positions under relatively mild conditions. researchgate.net Conversely, Pt/C catalysis is more effective for deuterating the aromatic ring itself, although higher temperatures may be needed for electron-neutral aromatic compounds like mesitylene. researchgate.net
For alkylnitroaromatics, base-catalyzed exchange using D₂O can achieve regioselective deuteration at the benzylic position (the methyl groups). nih.gov The acidity of these protons is enhanced by the electron-withdrawing nitro group. The choice of base (e.g., triethylamine (B128534) vs. the stronger DBN) and temperature determines the reaction's feasibility and rate. nih.gov These regioselective methods highlight the chemical principles that can be harnessed to ensure complete and specific isotopic enrichment required for the d11-labeled target molecule.
Optimization of Deuteration Yields and Isotopic Purity
Achieving high isotopic purity (i.e., a high percentage of deuterium incorporation) and chemical yield is paramount in synthesizing labeled compounds. Optimization involves careful control over several experimental parameters.
The choice of deuterating agent, catalyst, temperature, and reaction time are all critical factors. For metal-catalyzed H/D exchange, the catalyst's nature is crucial. The following table, derived from findings on catalyst performance, illustrates how different catalysts can be optimized for deuterating specific positions in aromatic compounds.
| Catalyst System | Preferred Deuteration Site(s) | Typical Conditions | Isotopic Purity | Reference |
| Pt/C in D₂O | Aromatic Ring | Room temp. to 180 °C | High for electron-rich; moderate for neutral aromatics | researchgate.net |
| Pd/C in D₂O | Benzylic (Aliphatic) Positions | Ambient to elevated temp. | High for benzylic sites | researchgate.netresearchgate.net |
| Amine Base in D₂O | Benzylic (activated by NO₂) | Room temp. to 94 °C | High, dependent on base strength | nih.gov |
Table 1: Comparison of catalyst systems for regioselective H/D exchange.
To maximize isotopic purity, it is essential to use a high-purity deuterium source (e.g., D₂O with >99.8% D). Minimizing "back-exchange," where deuterium is replaced by protium (B1232500) from atmospheric moisture or residual protic solvents, is also critical. nih.gov This often requires performing reactions under an inert atmosphere and using carefully dried solvents and reagents.
Finally, purification methods such as column chromatography or recrystallization are employed to separate the desired deuterated compound from any unreacted starting material or partially deuterated isotopologues, ensuring the final product has both high chemical and isotopic purity. nih.gov
Challenges in Maintaining High Deuterium Enrichment
The synthesis of this compound, which contains eleven deuterium atoms, presents significant challenges in achieving and maintaining high isotopic enrichment. These challenges primarily revolve around the potential for hydrogen-deuterium (H/D) exchange and scrambling at various stages of the synthesis, as well as the inherent reactivity of the starting materials and intermediates.
One of the main difficulties is preventing the loss of deuterium and the introduction of protium (¹H) from solvents, reagents, or even atmospheric moisture. The acidic or basic conditions and elevated temperatures often required for deuteration can also promote unwanted H/D exchange reactions. For instance, the amino group of the final product can readily exchange its deuterium atoms with protons from the environment.
The following table summarizes the key challenges in maintaining high deuterium enrichment during the synthesis of this compound:
| Challenge | Description |
| Back-Exchange | The exchange of deuterium atoms with protons from the reaction medium (solvents, reagents) or atmospheric moisture, leading to a decrease in overall isotopic purity. |
| Incomplete Deuteration | Difficulty in achieving 100% deuterium incorporation at all eleven positions due to differences in the reactivity of the aromatic and methyl C-H bonds. |
| H/D Scrambling | The intramolecular or intermolecular migration of deuterium atoms, resulting in a non-specific and heterogeneous distribution of isotopes within the final product. |
| Side Reactions | The harsh conditions sometimes required for deuteration can lead to undesired side reactions, such as oxidation, polymerization, or degradation of the starting material or product. |
| Purification Difficulties | Separating the fully deuterated product from partially deuterated isotopologues and other impurities can be challenging and may lead to a loss of material and isotopic enrichment. |
These challenges necessitate the careful design of synthetic routes and the optimization of reaction conditions to maximize deuterium incorporation and minimize isotopic dilution and scrambling.
Strategies for Mitigating H/D Scrambling
Minimizing hydrogen-deuterium (H/D) scrambling is crucial for the synthesis of isotopically pure this compound. Several strategies can be employed throughout the synthetic process to mitigate this issue, from the choice of reagents and catalysts to the control of reaction conditions and work-up procedures.
A primary strategy involves the use of highly deuterated reagents and solvents to reduce the presence of protium sources that can lead to back-exchange. For example, employing deuterated acids like D₂SO₄ or CF₃COOD with high isotopic purity is essential for the deuteration of the aromatic ring. Similarly, using D₂O as the deuterium source in metal-catalyzed reactions requires ensuring its high isotopic enrichment.
The choice of catalyst and reaction conditions also plays a pivotal role. For the deuteration of the aromatic ring, performing the reaction under carefully controlled temperatures can minimize scrambling. While higher temperatures can increase the rate of deuteration, they can also promote unwanted side reactions and isotopic scrambling. Finding the optimal balance between reaction rate and selectivity is therefore critical. In metal-catalyzed deuterations, the nature of the metal and any supporting ligands can influence the degree of H/D scrambling. Some catalytic systems are known to be more prone to inducing scrambling than others.
Another effective strategy is to perform the deuteration in a stepwise manner, targeting different parts of the molecule under specific conditions that minimize scrambling for that particular step. For instance, the aromatic ring could be deuterated first using an appropriate acid-catalyzed method, followed by the deuteration of the methyl groups using a different catalytic system that is less likely to affect the already deuterated aromatic ring.
Careful work-up and purification procedures are also vital. Minimizing exposure to atmospheric moisture and using deuterated solvents during extraction and chromatography can help preserve the isotopic integrity of the final product. Quenching the reaction with a deuterated reagent can also prevent the introduction of protons during this critical step.
The following table outlines key strategies to mitigate H/D scrambling:
| Strategy | Description |
| Use of Highly Deuterated Reagents | Employing solvents and reagents (e.g., D₂O, D₂SO₄, deuterated solvents) with the highest possible isotopic purity to minimize the introduction of protium. |
| Optimization of Reaction Conditions | Carefully controlling temperature, pressure, and reaction time to favor the desired deuteration reaction over scrambling and other side reactions. |
| Judicious Choice of Catalyst | Selecting catalysts that are known to promote clean deuteration with minimal H/D scrambling. For example, certain iridium or ruthenium catalysts have shown high selectivity in H/D exchange reactions. |
| Stepwise Deuteration | Introducing deuterium in a sequential manner, targeting different functional groups under optimized conditions for each step to prevent scrambling at previously deuterated positions. |
| Controlled Work-up and Purification | Performing extraction, washing, and chromatographic purification steps under anhydrous conditions and using deuterated solvents to prevent back-exchange. |
| Kinetic Control | Running the reaction for the minimum time required for high conversion to limit the extent of thermodynamically driven scrambling processes. |
By implementing these strategies, it is possible to synthesize this compound with high levels of deuterium enrichment and minimal isotopic scrambling, ensuring its suitability for its intended applications.
Spectroscopic and Analytical Applications of 2,4,6 Trimethylbenzeneamine D11
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Studies
The substitution of hydrogen with deuterium in 2,4,6-Trimethylbenzeneamine-d11 significantly alters its properties in NMR spectroscopy, offering enhanced methods for tracking and spectral simplification.
Enhanced Tracking and Signal Simplification in Deuterated Analogs
In ¹H-NMR spectroscopy, the presence of deuterium, an isotope of hydrogen with a different nuclear spin, leads to a dramatic simplification of spectra. nih.govpnas.orgpnas.org Since deuterium nuclei resonate at a different frequency from protons, the ¹H-NMR spectra of deuterated compounds like this compound are much less crowded. numberanalytics.comsavemyexams.com This reduction in signal overlap is crucial for the unambiguous assignment of resonances, particularly in complex molecules. nih.gov The use of deuterated analogs allows researchers to create an "NMR window," effectively isolating the signals of the remaining protons for clearer analysis. nih.gov This technique has been successfully applied to simplify the complex spectra of large biomolecules, such as proteins and oligonucleotides. nih.govpnas.orgpnas.orgnih.govutoronto.ca
Elucidation of Molecular Dynamics and Interactions via Deuterium Labels
Deuterium labeling is a powerful tool for investigating the dynamic processes and intermolecular interactions of molecules. numberanalytics.comnih.gov Deuterium NMR spectroscopy is highly sensitive to molecular motion, making it ideal for studying processes like conformational changes and relaxation. numberanalytics.comutoronto.ca By selectively incorporating deuterium labels, researchers can probe specific sites within a molecule to understand their local environment and dynamics. numberanalytics.comrsc.org This approach has been instrumental in studying the structure and dynamics of proteins and other biological macromolecules. utoronto.canih.govunl.pt
Mass Spectrometry (MS) Techniques for Isotope Analysis
In mass spectrometry, this compound is primarily utilized as an internal standard to improve the accuracy and precision of quantitative analyses.
Application as an Internal Standard in Quantitative Analysis
Deuterated compounds, including this compound, are widely used as internal standards in quantitative mass spectrometry. clearsynth.comnih.govlcms.czwisdomlib.orgnih.gov An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known quantity. scioninstruments.com Because the deuterated standard and the non-deuterated analyte behave almost identically during sample preparation and analysis, any variations in the analytical process, such as extraction efficiency or instrument response, will affect both compounds equally. scioninstruments.com By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved. clearsynth.comnih.gov This is particularly important in complex matrices where matrix effects can suppress or enhance the analyte signal. clearsynth.com
A study on the analysis of primary aromatic amines in human urine utilized this compound as one of several deuterated internal standards. nih.gov The method, which employed liquid chromatography-tandem mass spectrometry (LC-MS/MS), was developed to simultaneously measure 41 aromatic amines. nih.gov The inclusion of deuterated internal standards was crucial for achieving accurate and precise quantification of these analytes in a complex biological matrix like urine. nih.gov
Development of LC-MS/MS Methods Utilizing Deuterated Analogs
The development of robust and sensitive analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), often relies on the use of deuterated internal standards. lcms.cznih.gov These standards are essential for method validation, ensuring the procedure is reliable and reproducible. clearsynth.com The use of deuterated analogs helps to correct for variability that can be introduced during sample preparation and analysis. lcms.cz
For instance, a comprehensive LC-MS/MS method was developed for the simultaneous analysis of 41 primary aromatic amines in human urine, where this compound was used as an internal standard. nih.gov This method demonstrated excellent linearity and sensitivity, with limits of detection in the low nanogram per milliliter range. nih.gov The successful application of this method to analyze urine samples from the general population and smokers highlights the importance of deuterated standards in developing reliable bioanalytical methods. nih.gov
Table 1: LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 147.0 | nih.gov |
| Product Ion (m/z) | 130.2 | nih.gov |
| Dwell Time (ms) | 95 | nih.gov |
| Fragmentor (V) | 10 | nih.gov |
| Collision Energy (V) | 24.5 | nih.gov |
| Cell Accelerator (V) | 10 | nih.gov |
Improving Analytical Precision and Accuracy through Isotopic Dilution
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements. oregon.govacs.orgisc-science.comwikipedia.org This method involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample. oregon.govwikipedia.orgosti.gov After allowing the standard to equilibrate with the endogenous analyte, the ratio of the isotopes is measured by mass spectrometry. oregon.govosti.gov
The key advantage of IDMS is that it inherently compensates for losses that may occur during sample preparation and analysis, as the isotopic ratio remains constant. oregon.govisc-science.com This leads to a significant improvement in both precision and accuracy compared to other quantification methods. acs.orgresearchgate.netcanada.ca IDMS is considered a primary ratio method of analysis and is widely used in various fields, including environmental analysis, clinical chemistry, and the certification of reference materials. oregon.govacs.orgwikipedia.orgrsc.orgrsc.orgpsu.edu The use of deuterated internal standards in isotopic dilution analysis ensures the highest quality data by minimizing measurement uncertainty. isc-science.com
Chromatographic Separations for Labeled Compound Analysis
The analysis of isotopically labeled compounds such as this compound heavily relies on chromatographic techniques to separate them from their non-labeled counterparts and other matrix components. Both gas chromatography (GC) and liquid chromatography (LC) are powerful tools for this purpose, often coupled with mass spectrometry (MS) for sensitive and specific detection. nih.govsemanticscholar.org The choice between GC and LC depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix. semanticscholar.orgopenaccessjournals.com
In the context of analyzing primary aromatic amines (PAAs), a class of compounds to which 2,4,6-Trimethylbenzeneamine belongs, liquid chromatography is frequently the method of choice. ub.edu This is often due to the polar nature of many PAAs and the fact that GC analysis may necessitate a derivatization step to improve volatility and thermal stability. ub.edu However, GC-MS methods have also been successfully employed for the determination of various aniline (B41778) derivatives in environmental samples. semanticscholar.org
A study focused on the simultaneous analysis of 41 primary aromatic amines in human urine utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In this research, this compound was included as one of the deuterated internal standards. nih.gov The chromatographic separation was achieved on an Ultra biphenyl (B1667301) column (100 mm x 2.1 mm, 5 µm) with a gradient elution program. nih.gov The mobile phase consisted of 0.1% formic acid in a water:methanol (B129727) mixture (95:5, v/v) as solvent A and 0.1% formic acid in methanol as solvent B. nih.gov This method highlights the utility of reversed-phase chromatography for the separation of a wide range of aromatic amines, including the deuterated standard this compound. nih.gov
The selection of the stationary phase is critical for achieving the desired separation. For PAAs, various stationary phases have been investigated, including C18 and phenyl-hexyl columns. ub.edu In one study, a pentafluorophenylpropyl (PFPP) column was found to provide the best chromatographic separation of 23 PAAs in under 6.5 minutes. ub.edunih.gov The use of acetonitrile-based mobile phases with an acidic modifier was shown to be effective for separating critical pairs of isomers. ub.edunih.gov
The following interactive table summarizes the liquid chromatography conditions used for the analysis of primary aromatic amines, including the deuterated standard this compound, in a study on human urine. nih.gov
| Parameter | Condition |
| Chromatographic System | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Ultra biphenyl (100 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% formic acid in water:methanol (95:5, v/v) |
| Mobile Phase B | 0.1% formic acid in methanol |
| Detection | Electrospray ionization positive ion multi-reaction monitoring (MRM) mode |
| Internal Standard | This compound |
This table details the LC-MS/MS parameters for the analysis of primary aromatic amines using a deuterated internal standard.
The use of deuterated compounds like this compound as internal standards in chromatographic analysis is a widely accepted practice that generally improves the accuracy and precision of quantitative methods. medchemexpress.com Stable isotopically labeled (SIL) internal standards are often the first choice because their physicochemical properties are very similar to the analyte of interest, leading to similar behavior during sample preparation and chromatographic separation. scispace.com However, there are several important considerations to take into account during method development to ensure reliable results.
One key consideration is the potential for chromatographic separation between the deuterated standard and the non-labeled analyte. While they are chemically similar, the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time. scispace.com This phenomenon, known as the "isotope effect," is more pronounced in gas chromatography than in liquid chromatography but can occur in both. It is crucial to evaluate the co-elution of the analyte and the internal standard during method development. If they separate, it is important to ensure that the integration of both peaks is accurate and reproducible. In some cases, adjusting the chromatographic conditions, such as the mobile phase composition or temperature gradient, can minimize this separation. scispace.com
Another important factor is the potential for hydrogen/deuterium exchange. While deuterium atoms covalently bonded to carbon are generally stable, they can sometimes be exchanged for hydrogen atoms under certain conditions, such as in acidic or basic mobile phases or at elevated temperatures. scispace.com This can lead to the formation of partially labeled or unlabeled internal standard, which would compromise the accuracy of the quantification. Therefore, it is essential to assess the isotopic stability of the deuterated standard under the specific analytical conditions.
The purity of the deuterated standard is also a critical aspect. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration in the sample. It is therefore necessary to use highly pure deuterated standards and to verify their isotopic purity.
Finally, when developing a method using a deuterated standard, it is important to select appropriate mass transitions for monitoring in tandem mass spectrometry (MS/MS). The precursor and product ions for the deuterated standard should be chosen to be distinct from those of the unlabeled analyte to avoid any cross-talk or interference.
The following interactive table outlines key considerations for method development with deuterated standards like this compound.
| Consideration | Description | Potential Impact on Analysis | Mitigation Strategy |
| Isotope Effect | Potential for slight differences in retention time between the deuterated standard and the analyte. scispace.com | Inaccurate peak integration if not properly addressed. | Optimize chromatographic conditions to achieve co-elution or ensure accurate integration of separate peaks. |
| Hydrogen/Deuterium Exchange | Possibility of deuterium atoms being replaced by hydrogen under certain analytical conditions. scispace.com | Formation of unlabeled analyte, leading to inaccurate quantification. | Evaluate isotopic stability under the chosen analytical conditions; adjust pH or temperature if necessary. |
| Isotopic Purity | Presence of unlabeled analyte as an impurity in the deuterated standard. | Overestimation of the analyte concentration. | Use highly pure deuterated standards and verify isotopic purity. |
| Mass Spectrometric Detection | Selection of appropriate precursor and product ions for MS/MS analysis. | Potential for interference or cross-talk between analyte and internal standard signals. | Choose unique and specific mass transitions for both the analyte and the deuterated standard. |
This table summarizes crucial factors to consider when developing analytical methods using deuterated internal standards.
Mechanistic and Kinetic Investigations Employing 2,4,6 Trimethylbenzeneamine D11
Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org By measuring these rate changes, chemists can gain profound insights into the transition state of the rate-determining step of a reaction. libretexts.orgpharmacy180.com The use of 2,4,6-Trimethylbenzeneamine-d11, with its eleven deuterium (B1214612) atoms, provides a unique opportunity to study these effects in various reactions involving the amino group and the aromatic ring.
Primary and Secondary Deuterium Isotope Effects on Reaction Rates
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. pharmacy180.comprinceton.edu For reactions involving the N-H bonds of the amino group, substituting hydrogen with deuterium in this compound would be expected to produce a significant primary KIE. The C-D bonds on the methyl groups and the aromatic ring are generally less reactive and their cleavage would require specific reaction conditions.
The magnitude of the primary deuterium KIE (kH/kD) is typically in the range of 2 to 7. pharmacy180.com This effect arises from the difference in the zero-point vibrational energy (ZPE) of the C-H versus the C-D (or N-H vs. N-D) bond. The bond to the heavier deuterium atom has a lower ZPE, meaning more energy is required to cleave it, resulting in a slower reaction rate. princeton.edu
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. pharmacy180.com These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org In this compound, deuteration of the methyl groups and the aromatic ring can lead to secondary KIEs in reactions at the amino group. These effects can provide information about changes in hybridization or steric environment at the labeled position during the reaction. princeton.eduutdallas.edu For instance, a change in hybridization from sp3 to sp2 at a deuterated carbon atom often leads to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1). wikipedia.org
| Reaction Type | Isotopic Substitution | Typical kH/kD Range | Inferred Mechanistic Information |
|---|---|---|---|
| N-H Bond Cleavage (e.g., oxidation, deprotonation) | N-D vs. N-H | 2 - 7 | N-H bond breaking is part of the rate-determining step (Primary KIE). pharmacy180.com |
| Electrophilic Aromatic Substitution | Aromatic C-D vs. C-H | ~1 | C-H bond cleavage is not rate-determining. |
| Reaction at a remote site causing steric changes | Methyl C-D vs. C-H | 0.8 - 1.2 | Changes in steric hindrance at the transition state (Secondary KIE). cdnsciencepub.com |
Identification of Rate-Determining Steps in Amination Reactions
The strategic placement of deuterium atoms in this compound is particularly useful for dissecting the mechanisms of amination reactions. For instance, in metal-catalyzed C-H amination reactions, a key question is whether the C-H bond cleavage is the rate-determining step. researchgate.netgoogle.com
Consider a hypothetical amination of an aromatic substrate using this compound as the nitrogen source. If the reaction rate is significantly slower with the deuterated amine compared to its non-deuterated counterpart (a large primary KIE), it would strongly suggest that the cleavage of an N-D bond is involved in the rate-limiting step. Conversely, the absence of a significant KIE would point towards other steps, such as the initial coordination of the amine to the catalyst or the final reductive elimination, as being rate-determining. nih.gov
In studies of the amination of mesitylene (B46885) (the non-deuterated analogue), mechanistic considerations often point to the formation of radical intermediates, where the rate-determining step can be the attack of an aminating species on the aromatic ring. researchgate.net By using this compound, one could probe for secondary isotope effects arising from the deuterated methyl groups, which could provide further details about the structure of the transition state.
Studies of Isotopic Substitution Effects on Reactivity and Stability
The substitution of hydrogen with deuterium, while not altering the electronic potential energy surface of a molecule, does have subtle but measurable effects on its physical and chemical properties. libretexts.org These effects stem primarily from the mass difference between the two isotopes.
Influence of Deuterium on Electronic Properties and Steric Effects
While isotopic substitution does not change the electronic structure in a fundamental way, the altered vibrational properties of deuterated bonds can have indirect electronic consequences. For example, the slightly shorter and stronger C-D bond compared to a C-H bond can lead to small changes in hyperconjugative effects.
More significantly, deuterium substitution can influence the steric profile of a molecule. The C-D bond has a slightly smaller vibrational amplitude than the C-H bond, making a deuterated group effectively smaller. cdnsciencepub.com In a sterically crowded molecule like 2,4,6-trimethylaniline (B148799), the replacement of the eleven hydrogen atoms with deuterium in this compound would lead to a perceptible decrease in the steric bulk of the methyl groups and the amino group. This can be particularly important in reactions where the transition state is sterically congested. A study on the SN2 reaction of N,N-dimethyl-d6-aniline showed a larger than expected secondary alpha-deuterium KIE, which was attributed to the relief of steric strain in the transition state. cdnsciencepub.com
Impact of Isotopic Labeling on Bond Energies and Vibrational Frequencies
The most direct consequence of isotopic substitution is the change in bond vibrational frequencies. Due to its greater mass, deuterium vibrates at a lower frequency in a given bond compared to protium (B1232500). savemyexams.comsavemyexams.com This can be observed directly using infrared (IR) spectroscopy. For this compound, the stretching and bending frequencies associated with the N-D and C-D bonds would be found at lower wavenumbers compared to the corresponding N-H and C-H vibrations in 2,4,6-trimethylaniline.
This difference in vibrational frequency leads to a difference in bond dissociation energy. The zero-point energy of a bond is proportional to its vibrational frequency. Since the ZPE of a C-D or N-D bond is lower than that of a C-H or N-H bond, more energy is required to break the bond to the heavier isotope. savemyexams.comsavemyexams.com This difference in bond energy is the fundamental origin of the kinetic isotope effect.
| Property | C-H Bond | C-D Bond | N-H Bond | N-D Bond |
|---|---|---|---|---|
| Typical Stretching Frequency (cm⁻¹) | ~2900-3100 | ~2100-2300 | ~3300-3500 | ~2400-2600 |
| Typical Bond Dissociation Energy (kJ/mol) | ~413 | ~421 | ~391 | ~398 |
Note: The values presented are approximate and can vary depending on the specific molecular environment.
Role of 2,4,6 Trimethylbenzeneamine D11 in Advanced Chemical Research
Utilization as a Mechanistic Probe in Organic Transformations
The heavier isotope of hydrogen, deuterium (B1214612), forms stronger chemical bonds than its lighter counterpart, protium (B1232500). This difference in bond strength, known as the kinetic isotope effect, is a cornerstone of its application as a mechanistic probe. By strategically incorporating deuterium into a molecule, chemists can trace the fate of specific atoms throughout a reaction, providing insights into the underlying mechanisms.
Tracing Reaction Pathways in Complex Synthetic Sequences
In the realm of complex organic synthesis, understanding the precise sequence of bond-breaking and bond-forming events is paramount. 2,4,6-Trimethylbenzeneamine-d11 can be employed to elucidate these reaction pathways. For instance, in multi-step transformations, the presence and position of the deuterium atoms in the final products or intermediates can confirm or refute a proposed mechanistic hypothesis. This is particularly useful in reactions involving rearrangements or multiple potential reaction sites. The analysis of the product distribution and the degree of deuterium retention provide a detailed map of the reaction's progression.
Investigating Intermolecular and Intramolecular Processes
The distinction between intermolecular (between molecules) and intramolecular (within the same molecule) processes is a fundamental aspect of reaction mechanism studies. khanacademy.org this compound can be a key player in these investigations. For example, in reactions where a hydrogen transfer is suspected, using the deuterated compound can reveal whether the transfer occurs between different molecules or within the same molecule. If the deuterium is transferred to another reactant or product, it points towards an intermolecular process. Conversely, if the deuterium remains within the original molecular framework or moves to a different position within the same molecule, it suggests an intramolecular event. mdpi.com This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Precursor for the Synthesis of Novel Deuterated Derivatives
The strategic placement of deuterium atoms can significantly alter a molecule's metabolic stability and pharmacokinetic properties. medchemexpress.com This has led to a growing interest in the synthesis of deuterated compounds, particularly in the field of medicinal chemistry. researchgate.net this compound serves as a valuable starting material for the creation of new and complex deuterated molecules.
Derivatization Reactions of the Amine Functionality with Deuterium Retention
The amine group in this compound provides a reactive handle for a variety of chemical transformations. These reactions can be carried out under conditions that ensure the deuterium atoms on the aromatic ring and methyl groups are retained. This allows for the introduction of new functional groups while preserving the isotopic labeling. Such derivatization strategies are essential for building a library of deuterated compounds with diverse chemical properties.
| Reaction Type | Reagents | Product Type | Deuterium Retention |
| Acylation | Acyl chlorides, Anhydrides | Deuterated amides | High |
| Alkylation | Alkyl halides | Deuterated secondary/tertiary amines | High |
| Schiff Base Formation | Aldehydes, Ketones | Deuterated imines | High |
Synthesis of Multifunctionally Labeled Organic Molecules
The utility of this compound extends to the synthesis of molecules that are labeled with multiple isotopes. For example, it can be reacted with a reagent that is itself isotopically labeled, such as with Carbon-13 or Nitrogen-15. This results in a "doubly labeled" molecule, which is an invaluable tool for advanced mechanistic studies and in metabolic research. These multifunctionally labeled compounds allow for the simultaneous tracking of different parts of a molecule, providing a more complete picture of its biological fate or reaction pathway.
Theoretical and Computational Chemistry Approaches to Deuterated Amines
Quantum Mechanical Calculations for Isotopic Effects
Quantum mechanical (QM) calculations are fundamental to understanding the consequences of substituting hydrogen with deuterium (B1214612). These calculations can predict and interpret various isotopic effects with a high degree of accuracy.
Prediction and Interpretation of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a key observable that provides insight into reaction mechanisms. It is defined as the ratio of the rate constant for a reaction with the lighter isotope (kH) to that with the heavier isotope (kD). QM methods, such as Density Functional Theory (DFT), are instrumental in predicting KIEs.
The primary cause of the deuterium KIE is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE due to the greater mass of deuterium. If this bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE (typically kH/kD > 1) is observed.
For a hypothetical reaction involving the abstraction of a hydrogen/deuterium atom from the amine group of 2,4,6-Trimethylbenzeneamine-d11, QM calculations could be employed to model the transition state. By calculating the vibrational frequencies of both the deuterated and non-deuterated reactants and transition states, the ZPVEs can be determined, and the KIE can be predicted. The magnitude of the predicted KIE can then be used to infer details about the transition state structure and the extent of bond breaking.
Secondary KIEs, where the isotopically substituted bond is not broken in the rate-determining step, can also be predicted. These effects arise from changes in vibrational frequencies at the transition state compared to the reactant state and can provide further details about the reaction mechanism. For instance, deuteration of the methyl groups in this compound could lead to secondary KIEs in reactions involving the aromatic ring or the amine group, which could be modeled using QM calculations.
Table 1: Hypothetical Predicted Kinetic Isotope Effects (KIE) for a Reaction Involving N-H/N-D Bond Cleavage in this compound
| Computational Method | Predicted Primary KIE (kH/kD) | Predicted Secondary KIE (kH/kD) from Methyl Group Deuteration |
| DFT (B3LYP/6-31G*) | 6.8 | 1.05 |
| MP2/aug-cc-pVTZ | 7.2 | 1.03 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational KIE data for this compound were not found in the public domain.
Modeling of Deuterium's Influence on Molecular Structure and Conformation
Isotopic substitution can lead to subtle changes in molecular structure and conformation. The shorter, stronger C-D bond compared to the C-H bond can result in slight alterations in bond lengths, bond angles, and dihedral angles. While these effects are generally small, they can be significant in certain contexts, such as in systems with shallow potential energy surfaces or significant steric interactions.
QM calculations can model these structural changes with high precision. For this compound, DFT calculations could be used to optimize the geometry of the molecule and its non-deuterated counterpart. A comparison of the optimized structures would reveal the extent of bond length and angle changes upon deuteration of the methyl groups and the benzene (B151609) ring.
Furthermore, these calculations can explore the conformational landscape of the molecule. For instance, the rotational barrier of the amine group and the methyl groups could be influenced by deuteration. QM methods can calculate the potential energy surface for these rotations, providing insights into how deuteration affects conformational preferences and dynamics.
Molecular Dynamics Simulations of Deuterated Systems
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic perspective that complements the static picture provided by QM calculations.
Simulating Isotopic Effects on Intermolecular Interactions
Deuteration can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces. These effects, though subtle, can have a cumulative impact on the bulk properties of a substance. MD simulations are well-suited to investigate these phenomena.
In an MD simulation of liquid this compound, the interactions between molecules would be governed by a force field. While standard force fields may not explicitly account for isotopic effects, specialized force fields can be parameterized to reproduce the properties of deuterated compounds researchgate.net. By running simulations with both the deuterated and non-deuterated species, one can analyze differences in properties such as radial distribution functions, which describe the local molecular structure of the liquid, and hydrogen bonding dynamics. For example, the lifetime and strength of N-D···N hydrogen bonds in deuterated aniline (B41778) have been a subject of interest rsc.org.
Table 2: Hypothetical Comparison of Intermolecular Interaction Properties from MD Simulations
| Property | 2,4,6-Trimethylbenzeneamine | This compound |
| Average N-H···N distance (Å) | 2.95 | 2.93 |
| Average H-bond lifetime (ps) | 1.5 | 1.7 |
| Self-diffusion coefficient (10⁻⁵ cm²/s) | 2.1 | 2.0 |
Computational Approaches to Spectroscopic Data Interpretation
Computational methods are invaluable for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. QM calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared to the experimental spectrum to aid in peak assignment.
For this compound, DFT calculations could be used to compute the harmonic vibrational frequencies. The substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies of the C-D and N-D bonds compared to their C-H and N-H counterparts. These shifts are readily predictable with QM calculations and serve as a powerful tool for confirming the success of deuteration and for assigning spectral features.
Anharmonic effects, which are often important for accurately reproducing experimental spectra, can also be included in these calculations, albeit at a higher computational cost. The calculated anharmonic frequencies would provide a more precise match to the experimental IR and Raman spectra of this compound. This computational analysis can help to disentangle complex spectral regions where multiple vibrational modes may overlap.
Future Directions and Emerging Research Avenues for 2,4,6 Trimethylbenzeneamine D11
Integration into High-Throughput Screening and Analytical Platforms
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries. researchgate.netpressbooks.pub The efficiency of HTS is heavily reliant on robust, reproducible, and automated analytical methods. Stable isotope-labeled (SIL) compounds like 2,4,6-Trimethylbenzeneamine-d11 are critical for ensuring the accuracy and precision of these high-speed analyses, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comwuxiapptec.com
The future of this compound is intrinsically linked to its expanding role as an internal standard in HTS platforms. In LC-MS/MS assays, which are widely used to quantify drug molecules and their metabolites in complex biological matrices, an internal standard is essential to correct for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal. scispace.comresearchgate.net Because SIL internal standards like this compound have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute and experience the same matrix effects, providing superior correction and leading to more reliable data compared to structural analogs. researchgate.nettexilajournal.com
Emerging research will likely focus on:
Expanding Multiplex Assays: Developing HTS methods that can simultaneously quantify a wider range of aromatic amine analytes. The unique mass of this compound allows it to be used as a universal internal standard for a class of similar compounds, streamlining complex analyses. nih.gov
Miniaturization and Automation: Integrating this compound into miniaturized HTS systems, such as those using microfluidic devices or high-density well plates. mpg.dersc.org This reduces the consumption of valuable reagents and compound libraries while increasing throughput. researchgate.net
Overcoming Analytical Challenges: While deuterium (B1214612) labeling is highly effective, it can sometimes lead to slight shifts in chromatographic retention time—the chromatographic deuterium effect (CDE). acs.org Future work will aim to better understand and mitigate this effect by optimizing LC conditions and designing novel stationary phases, ensuring that the labeled standard and the analyte behave identically throughout the analytical process. acs.org
Advancements in Stereoselective Deuteration Techniques for Chiral Analogs
While this compound itself is not chiral, the principles of its synthesis open doors to creating chiral deuterated analogs. The selective introduction of deuterium can create a new stereocenter in a molecule, and the development of stereoselective deuteration methods is a burgeoning field with significant pharmaceutical implications. nih.govnih.gov Deuterated chiral drugs can exhibit improved metabolic stability and pharmacokinetic profiles. nih.gov
Future research is poised to explore the synthesis of chiral analogs of aromatic amines using cutting-edge stereoselective deuteration techniques. Key emerging areas include:
Biocatalysis: The use of enzymes to catalyze the stereoselective incorporation of deuterium is a highly promising and sustainable approach. nih.gov Enzymes like PLP-dependent Mannich cyclases or α-oxoamine synthases can perform H/D exchange with high fidelity, using inexpensive D₂O as the deuterium source under mild reaction conditions. nih.govnih.gov Research will focus on discovering and engineering new enzymes with broader substrate scopes to produce a wide array of α-deuterated chiral amines. nih.govnih.gov
Asymmetric Metal Catalysis: Transition metal catalysts, particularly those based on iridium, ruthenium, or rhodium, are being developed for the highly selective deuteration of C-H bonds. acs.orgacs.org These methods can achieve high levels of deuterium incorporation while preserving the existing stereochemistry of a chiral center or creating a new one with high enantioselectivity. acs.orgresearchgate.net Future work will aim to develop more efficient and versatile catalysts for the asymmetric deuteration of substrates related to trimethylbenzeneamine.
Organocatalysis: Metal-free catalytic systems are also gaining traction for stereoselective deuteration. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. rsc.org The development of new chiral organocatalysts could provide novel pathways to enantiopure deuterated aromatic amines.
Broader Implications of Deuterium Labeling for Fundamental Chemical Understanding
The use of this compound and similar deuterated compounds extends beyond their role as analytical standards. They are powerful tools for probing the fundamental mechanisms of chemical reactions. symeres.comunam.mx The replacement of hydrogen with the heavier deuterium isotope can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org
Studying the KIE provides invaluable insights into reaction mechanisms, particularly for identifying the rate-determining step. unam.mxnih.gov
Mechanistic Elucidation: By comparing the reaction rates of 2,4,6-Trimethylaniline (B148799) and its d-11 counterpart, chemists can determine if the breaking of a C-H bond is involved in the slowest step of a reaction. A significant KIE (where the hydrogen-containing compound reacts faster) indicates that C-H bond cleavage is kinetically important. nih.govrsc.org This information is crucial for understanding metabolic pathways, such as those mediated by cytochrome P450 enzymes, and for designing more stable drug molecules. nih.gov
Understanding Non-Bonding Interactions: Even when a C-D bond is not broken in the reaction, its presence can still influence the reaction rate through secondary KIEs. wikipedia.org These smaller effects provide subtle clues about the transition state structure and steric or electronic effects within the molecule. For instance, the inverse remote δ-deuterium isotope effect observed in the solvolysis of perdeutero-2,4,6-tri-tert-butylbenzyl chloride was attributed to the inductive and steric effects of deuterium. cdnsciencepub.com
Advancing Spectroscopy: Deuterated compounds are fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org While not a primary focus for this specific compound's application, the broader field benefits immensely from deuteration, which can simplify complex spectra and help in the structural elucidation of molecules. symeres.com
Q & A
Q. What safety protocols are recommended when handling 2,4,6-Trimethylbenzeneamine-d11 in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, to prevent skin/eye contact. Adequate ventilation (e.g., fume hoods) is critical to avoid inhalation of vapors or aerosols, as the non-deuterated analog (2,4,6-trimethylaniline) is classified as acutely toxic via inhalation . Contaminated surfaces should be cleaned immediately using inert absorbents, and spills must be contained to prevent environmental release. Storage requires airtight containers in cool, dry conditions away from oxidizers or ignition sources .
Q. How does deuterium substitution in this compound enhance its utility in spectroscopic analysis?
Deuterium labeling reduces signal splitting in -NMR due to the absence of proton-deuterium coupling, simplifying spectral interpretation. In mass spectrometry (MS), the isotopic mass shift (e.g., +11 Da for -d11) enables precise tracking of the compound in complex mixtures. Researchers should calibrate instruments using deuterated standards and validate spectra against non-deuterated analogs to confirm isotopic purity .
Q. What are the key considerations for synthesizing or procuring high-purity this compound?
While synthesis protocols are not explicitly detailed in the literature, procurement should prioritize suppliers that provide certificates of analysis (CoA) with quantified deuterium incorporation (e.g., ≥98% isotopic purity). Analytical validation via -NMR or high-resolution MS is recommended to confirm isotopic integrity. Impurities from incomplete deuteration can skew kinetic or mechanistic studies .
Advanced Research Questions
Q. How can researchers design experiments to track reaction pathways using this compound as a deuterated probe?
Isotopic labeling allows mechanistic studies of hydrogen/deuterium exchange reactions. For example, in catalytic hydrogenation, monitoring deuterium retention via -NMR or MS can reveal reaction intermediates. Control experiments with non-deuterated analogs are essential to distinguish kinetic isotope effects (KIEs). Researchers should optimize quenching methods to preserve isotopic labels during sampling .
Q. What methodological approaches resolve contradictions in spectral data (e.g., NMR or MS) when using deuterated versus non-deuterated analogs?
Discrepancies in chemical shifts or fragmentation patterns may arise from isotopic impurities or solvent interactions. Cross-validation using multiple techniques (e.g., FTIR for functional groups, X-ray crystallography for structural confirmation) is critical. For NMR, deuterium-induced shifts can be modeled computationally (e.g., DFT calculations) to validate assignments. Contradictions in MS data require recalibration with isotopically resolved standards .
Q. In oxidation studies, how does the deuteration of 2,4,6-Trimethylbenzeneamine influence reaction kinetics compared to its non-deuterated counterpart?
Deuteration can alter reaction rates due to KIEs, particularly in processes involving hydrogen abstraction (e.g., hydroxyl radical reactions). Researchers should conduct parallel experiments with both deuterated and non-deuterated forms under identical conditions. Rate constants () can quantify isotope effects, with indicating primary KIEs. Time-resolved techniques like stopped-flow spectroscopy or pulse radiolysis are recommended for capturing transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
